MAC13243

Vue d'ensemble

Description

MAC13243 est une petite molécule qui a suscité un intérêt considérable en raison de ses propriétés antibactériennes uniques. Il est connu pour inhiber sélectivement la fonction de la chaperonne de ciblage des lipoprotéines bactériennes, LolA, qui est cruciale pour le transport des lipoprotéines vers la membrane externe des bactéries Gram-négatives . Cette spécificité fait de this compound un candidat prometteur pour le développement de nouveaux agents antibactériens ayant un impact minimal sur le microbiote intestinal commensal .

Applications De Recherche Scientifique

MAC13243 has several scientific research applications, particularly in the field of antibacterial drug development. It has been shown to increase the permeability of the outer membrane of Gram-negative bacteria, making them more susceptible to large-scaffold antibiotics . This property is valuable for developing new antibacterial agents that can overcome the permeability barrier of Gram-negative bacteria . Additionally, this compound has been studied for its impact on the gut microbiota, demonstrating selective antimicrobial activity with minimal disruption to beneficial bacteria .

Mécanisme D'action

Target of Action

MAC13243, also known as CS-1183 or this compound HCl, is primarily targeted towards the bacterial lipoprotein targeting chaperone, LolA . LolA is a part of the five-membered Lol (localization of lipoproteins) system, which is responsible for the sorting and transport of lipoproteins to the outer membrane in the majority of Gram-negative bacteria .

Mode of Action

This compound acts as an inhibitor of LolA, thereby interfering with the trafficking of lipoproteins from the inner to the outer membrane of the bacteria . This inhibition disrupts the normal functioning of the bacterial cell, leading to increased permeability of the outer membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Lol (localization of lipoproteins) system, which is responsible for the transport of lipoproteins to the outer membrane in Gram-negative bacteria . By inhibiting LolA, this compound disrupts this pathway, leading to increased permeability of the outer membrane and potentially affecting other downstream processes .

Pharmacokinetics

It’s known that the compound exhibits concentration-dependent activity, with higher concentrations leading to increased antibacterial effects .

Result of Action

The primary result of this compound’s action is an increase in the permeability of the outer membrane of Gram-negative bacteria . This increased permeability makes the bacteria more susceptible to other antibiotics, particularly those with large molecular scaffolds that would otherwise be ineffective .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound plays a significant role in its efficacy, with higher concentrations leading to increased antibacterial effects . .

Analyse Biochimique

Biochemical Properties

MAC13243 interacts with the bacterial lipoprotein targeting chaperone, LolA . LolA is a periplasmic chaperone that plays a crucial role in the trafficking of lipoproteins from the inner to the outer membrane . By inhibiting LolA, this compound disrupts this process, thereby affecting the biochemical reactions within the bacterial cell .

Cellular Effects

The primary cellular effect of this compound is an increase in the permeability of the outer membrane of gram-negative bacteria . This is achieved by inhibiting the function of LolA, which leads to a disruption in the trafficking of lipoproteins . As a result, cells become more permeable to certain molecules and more susceptible to large-scaffold antibiotics .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the function of LolA . This inhibition disrupts the normal trafficking of lipoproteins from the inner to the outer membrane, leading to increased permeability of the outer membrane .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed in laboratory settings over time. In studies involving Escherichia coli, it was found that cells became more permeable and more susceptible to large-scaffold antibiotics when exposed to sub-inhibitory concentrations of this compound .

Metabolic Pathways

Its role as an inhibitor of LolA suggests that it may impact the pathways related to lipoprotein trafficking .

Transport and Distribution

This compound is likely transported into bacterial cells where it binds to and inhibits LolA . This disrupts the normal distribution of lipoproteins within the cell, particularly their movement from the inner to the outer membrane .

Subcellular Localization

The subcellular localization of this compound is likely within the periplasmic space of gram-negative bacteria, where LolA is located . By inhibiting LolA, this compound impacts the localization of lipoproteins within the cell .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de MAC13243 implique un processus de criblage à haut débit pour identifier les petites molécules qui augmentent la perméabilité de la membrane externe des bactéries Gram-négatives . Le composé est synthétisé par une série de réactions chimiques qui impliquent la formation de dérivés de la thiourée . La voie de synthèse détaillée et les conditions réactionnelles sont généralement des informations exclusives détenues par les chercheurs ou les entreprises qui développent ces composés.

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : MAC13243 subit plusieurs types de réactions chimiques, y compris la dégradation en espèces actives telles que la S-(4-chlorobenzyl)isothiourée . Ce produit de dégradation interagit avec la chaperonne de ciblage des lipoprotéines LolA, inhibant sa fonction .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent des dérivés de la thiourée et divers solvants et catalyseurs qui facilitent la formation des structures chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound comprennent ses produits de dégradation, tels que la S-(4-chlorobenzyl)isothiourée, qui conservent une activité antibactérienne .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine du développement de médicaments antibactériens. Il a été démontré qu'il augmentait la perméabilité de la membrane externe des bactéries Gram-négatives, les rendant plus sensibles aux antibiotiques à large squelette . Cette propriété est précieuse pour le développement de nouveaux agents antibactériens qui peuvent surmonter la barrière de perméabilité des bactéries Gram-négatives . De plus, this compound a été étudié pour son impact sur le microbiote intestinal, démontrant une activité antimicrobienne sélective avec une perturbation minimale des bactéries bénéfiques .

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de la chaperonne de ciblage des lipoprotéines bactériennes, LolA . En se liant à LolA, this compound perturbe le transport des lipoprotéines vers la membrane externe, compromettant l'intégrité de l'enveloppe cellulaire bactérienne . Cette perturbation augmente la perméabilité de la membrane externe, rendant les bactéries plus sensibles aux antibiotiques .

Comparaison Avec Des Composés Similaires

MAC13243 est unique en son inhibition spécifique de la protéine LolA, ce qui le distingue des autres agents antibactériens qui ciblent des voies différentes . Des composés similaires comprennent des dérivés de la thiourée tels que A22, qui inhibent la protéine MreB de type actine bactérienne . Bien que this compound et A22 partagent un mécanisme cellulaire similaire impliquant une interaction avec des protéines bactériennes, la sélectivité de this compound pour LolA offre un avantage distinct en ciblant les bactéries Gram-négatives .

Liste des composés similaires :- A22 (inhibiteur de la protéine MreB de type actine bactérienne)

- Polymyxines (perturbent la couche de lipopolysaccharides)

- Lopéramide (dissipe le potentiel de la membrane interne)

Propriétés

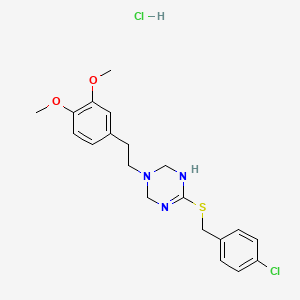

IUPAC Name |

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIDISBDZWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384516 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071638-38-4 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

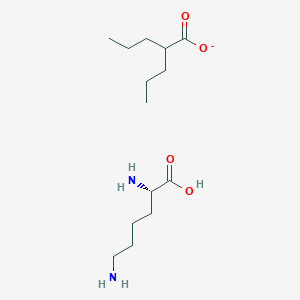

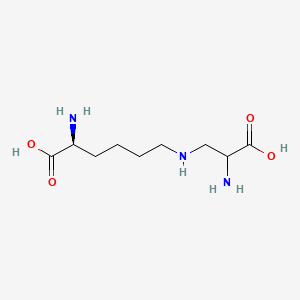

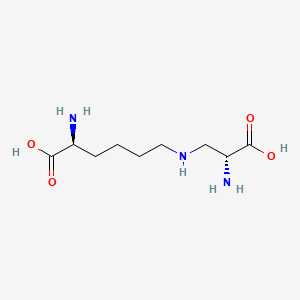

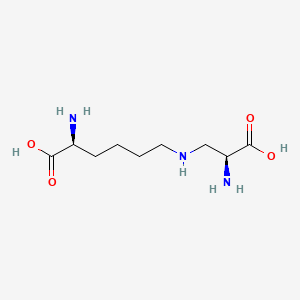

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)